MAO-B Selectivity vs. MAO-A
2-(Quinolin-3-YL)ethanamine exhibits a moderate and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing minimal activity against MAO-A (IC50 > 100,000 nM) [1]. This selectivity profile, characterized by a >5.9-fold preference for MAO-B over MAO-A, differentiates it from non-selective quinoline-based MAO inhibitors and provides a defined starting point for developing subtype-specific modulators [1].
| Evidence Dimension | IC50 for Human MAO-B vs. Human MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | MAO-A (same compound, different target) |
| Quantified Difference | >5.9-fold selectivity for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO-A/MAO-B expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This quantitative selectivity data enables researchers to procure a compound with a known, target-specific activity profile, reducing the need for extensive preliminary screening when developing MAO-B-selective probes or therapeutics.
- [1] BindingDB. (2026). BDBM50450822 (CHEMBL4216610) - 2-(Quinolin-3-yl)ethanamine. Affinity Data for MAO-A and MAO-B. View Source
